stannane CAS No. 88584-82-1](/img/structure/B14402995.png)
Bis[(4-methoxybenzoyl)sulfanyl](diphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxybenzoyl)sulfanylstannane is an organotin compound characterized by the presence of two 4-methoxybenzoyl groups and a diphenylstannane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxybenzoyl)sulfanylstannane typically involves the reaction of diphenyltin dichloride with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for Bis(4-methoxybenzoyl)sulfanylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methoxybenzoyl)sulfanylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the 4-methoxybenzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with new functional groups replacing the 4-methoxybenzoyl groups.
Wissenschaftliche Forschungsanwendungen
Bis(4-methoxybenzoyl)sulfanylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Bis(4-methoxybenzoyl)sulfanylstannane involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications, particularly in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-methylbenzoyl)sulfanylstannane
- Bis(4-chlorobenzoyl)sulfanylstannane
- Bis(4-nitrobenzoyl)sulfanylstannane
Uniqueness
Bis(4-methoxybenzoyl)sulfanylstannane is unique due to the presence of the 4-methoxybenzoyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
88584-82-1 |
|---|---|
Molekularformel |
C28H24O4S2Sn |
Molekulargewicht |
607.3 g/mol |
IUPAC-Name |
S-[(4-methoxybenzoyl)sulfanyl-diphenylstannyl] 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/2C8H8O2S.2C6H5.Sn/c2*1-10-7-4-2-6(3-5-7)8(9)11;2*1-2-4-6-5-3-1;/h2*2-5H,1H3,(H,9,11);2*1-5H;/q;;;;+2/p-2 |
InChI-Schlüssel |
DZLNJOZYBFBTQW-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC(=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



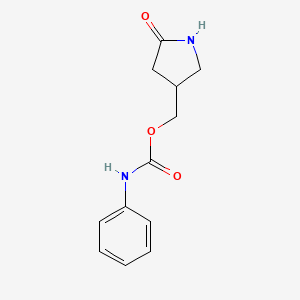
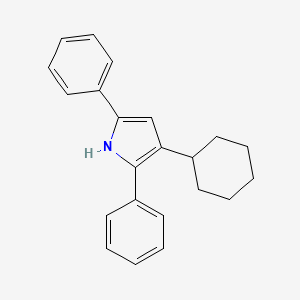

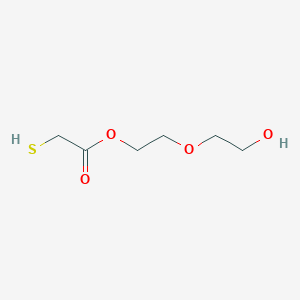
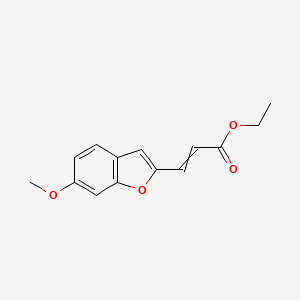
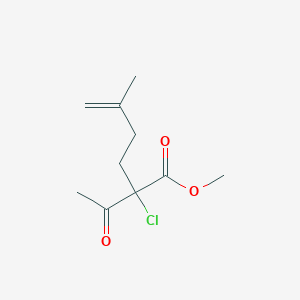
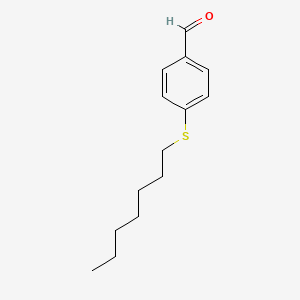
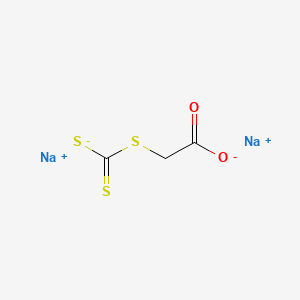
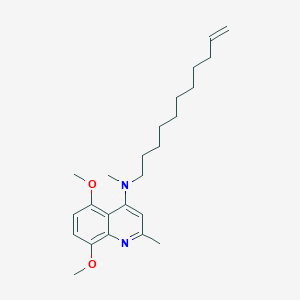
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)

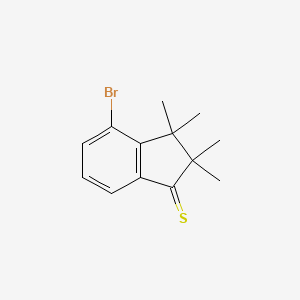
![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
